molecular formula C7H6BrCl B1266831 4-Bromo-3-chlorotoluene CAS No. 6627-51-6

4-Bromo-3-chlorotoluene

Cat. No.: B1266831
CAS No.: 6627-51-6
M. Wt: 205.48 g/mol
InChI Key: SDTULEXOSNNGAW-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorotoluene is an organic compound with the chemical formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively. This compound is a colorless to light yellow solid with a distinct smell. It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-3-chlorotoluene can be achieved through a multi-step synthesis starting from toluene. One common method involves the bromination of toluene to produce 3-bromotoluene, followed by chlorination to yield the final product . The reaction conditions typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The bromine and chlorine substituents strongly deactivate the aromatic ring, directing incoming electrophiles to specific positions. The methyl group at position 4 exerts a weaker activating effect compared to halogens.

Key Reactions:

Reaction TypeReagents/ConditionsPosition of SubstitutionMajor ProductReference
Nitration HNO₃/H₂SO₄, 50°CPara to methyl group4-Bromo-3-chloro-2-nitrotoluene
Sulfonation H₂SO₄ (fuming), 100°CMeta to halogens4-Bromo-3-chloro-5-sulfotoluene
  • Mechanistic Insights :

    • Nitration occurs para to the methyl group due to its weak activating nature, overriding the meta-directing effects of halogens in this case.

    • Sulfonation favors the meta position relative to the dominant deactivating halogens .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS under specific conditions. Bromine, being a better leaving group than chlorine, is preferentially replaced.

Example Reaction:

SubstrateReagents/ConditionsNucleophileMajor ProductReference
4-Bromo-3-chlorotolueneCuBr in HBr, 80°CBr⁻ (from HBr)3,4-Dichlorotoluene
  • Mechanism :

    • Bromine undergoes displacement via a two-step process involving formation of a Meisenheimer complex, followed by elimination of Br⁻ .

    • Chlorine remains intact due to its stronger bonding to the aromatic ring.

Oxidation Reactions

The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

SubstrateReagents/ConditionsProductYieldReference
This compoundKMnO₄, H₂O, 100°C4-Bromo-3-chlorobenzoic acid~75%
  • Notes :

    • The reaction proceeds via radical intermediates, with the methyl group converted to -COOH.

    • Halogens remain unaffected under these conditions .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging bromine’s reactivity in transition metal-catalyzed processes.

Reaction TypeCatalyst/BaseConditionsProductReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃80°C, DMF3-Chloro-4-(aryl)toluene derivatives
  • Key Observations :

    • Bromine selectively couples with aryl boronic acids, leaving chlorine and methyl groups intact.

    • Yields depend on steric and electronic effects of the boronic acid .

Reduction Reactions

Catalytic hydrogenation reduces halogens under high-pressure conditions.

SubstrateReagents/ConditionsProductSelectivityReference
This compoundH₂ (5 atm), Pd/C, EtOH3-ChlorotolueneBromine reduced preferentially
  • Mechanism :

    • Bromine is reduced to -H before chlorine due to weaker C-Br bond strength.

Comparative Reactivity

Reaction TypeThis compound4-Bromo-2-chlorotoluene3-Bromo-4-chlorotoluene
EAS (Nitration) Para to methyl groupOrtho/para to methyl groupMeta to halogens
NAS (Br displacement) Faster (less steric hindrance)Slower (steric crowding)Moderate
Oxidation of -CH₃ Higher yield (electron-deficient ring)Lower yieldModerate

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-3-chlorotoluene serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been linked to the production of drugs that target various medical conditions.

Key Pharmaceutical Compounds:

  • Armodafinil : Used for treating sleep disorders.
  • Roflumilast : A medication for chronic obstructive pulmonary disease (COPD).
  • Nilotinib : An anti-cancer drug used in the treatment of leukemia.
Drug Name Therapeutic Use Role of this compound
ArmodafinilSleep disordersIntermediate in synthesis
RoflumilastCOPDIntermediate in synthesis
NilotinibLeukemiaIntermediate in synthesis

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate for synthesizing various herbicides and insecticides. These agrochemicals play a vital role in pest management and crop protection.

Agrochemical Products:

  • Diflufenican : A herbicide used to control broadleaf weeds.
  • Fluroxypyr : An herbicide effective against specific weed species.
  • Flufenacet : A selective herbicide used in cereals.
Agrochemical Name Type Function
DiflufenicanHerbicideBroadleaf weed control
FluroxypyrHerbicideSpecific weed management
FlufenacetHerbicideSelective control in cereals

Organic Synthesis Applications

This compound is also significant in organic synthesis as a building block for various chemical compounds. It is employed in the production of polymers, resins, dyes, and other organic materials.

Organic Synthesis Uses:

  • Polymers and Resins : Used as a precursor for creating complex polymeric materials.
  • Dyes and Fragrances : Acts as a starting material for synthesizing dyes and aromatic compounds.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in innovative chemical processes:

  • Synthesis of Novel Compounds : Research has demonstrated the successful synthesis of new compounds using this compound as an intermediate. For instance, novel thiazoline derivatives have shown promising pharmacological activities including anti-inflammatory and antimicrobial properties .
  • Molecular Docking Studies : Computational studies involving molecular docking have indicated that derivatives of this compound exhibit potential inhibitory effects against various biological targets, suggesting their utility in drug design .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chlorotoluene involves its participation in various chemical reactions. In nucleophilic aromatic substitution, the compound undergoes an addition-elimination mechanism where the nucleophile attacks the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group . The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

4-Bromo-3-chlorotoluene can be compared with other similar compounds such as:

  • 4-Bromo-2-chlorotoluene
  • 3-Bromo-4-chlorotoluene
  • 2-Bromo-3-chlorotoluene

Uniqueness

The unique positioning of the bromine and chlorine atoms in this compound provides distinct reactivity and selectivity in chemical reactions compared to its isomers. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial .

Biological Activity

4-Bromo-3-chlorotoluene (CAS Number: 6627-51-6) is a halogenated aromatic compound that has garnered attention in various fields, particularly in pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and potential implications in drug interactions and environmental health.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₆BrCl
Molecular Weight205.48 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point232.1 ± 20.0 °C
Flash Point105.8 ± 11.9 °C

These properties indicate that the compound is a stable aromatic structure, which can influence its reactivity and biological interactions.

Enzyme Inhibition

Research has identified that this compound acts as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2 and CYP2C9. These enzymes play crucial roles in drug metabolism, suggesting that this compound may affect the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions .

Case Study: Cytochrome P450 Interaction

  • A study focusing on the interaction of halogenated compounds with cytochrome P450 enzymes demonstrated that this compound significantly inhibited CYP1A2 activity in vitro, which could lead to increased plasma concentrations of drugs metabolized by this enzyme.

Toxicological Implications

The biological activity of this compound also raises concerns regarding its toxicity. The compound has been noted for its harmful effects upon inhalation or skin contact, necessitating careful handling in laboratory settings .

Toxicity Assessment

  • In animal studies, exposure to similar halogenated compounds has shown adverse effects on hematopoiesis and lung tissue, indicating that this compound may share similar toxicological profiles .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances the compound's binding affinity, influencing its pharmacological effects.

Applications in Research

This compound is utilized as an intermediate in organic synthesis and as a tool in biological studies related to enzyme inhibition and receptor binding. Its unique structure allows it to serve as a versatile building block for developing more complex biologically active compounds .

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 4-Bromo-3-chlorotoluene for experimental design?

  • Answer: Key properties include a molecular weight of 205.48 g/mol, density of 1.5±0.1 g/cm³, boiling point of 232.1±20.0 °C at 760 mmHg, and a flash point of 105.8±11.9 °C . These parameters guide solvent selection, reaction temperature optimization, and safety protocols (e.g., avoiding open flames). Purity levels (>95% by HPLC/GC) must be verified via chromatography to ensure reproducibility .

Q. What synthetic methodologies are reported for this compound, and how are yields optimized?

  • Answer: A regioselective synthesis involves diazotization of 3-chloro-4-methylaniline using tert-butylnitrite and copper(II) chloride in acetonitrile at 65°C for 2.5 hours, achieving 79% yield . Key factors include strict temperature control, anhydrous conditions, and slow reagent addition to minimize byproducts. Post-reaction purification via fractional distillation or column chromatography is recommended .

Q. What safety measures are essential when handling this compound?

  • Answer: Use a chemical fume hood, nitrile gloves, and safety goggles to prevent inhalation or skin contact. Store in airtight containers at room temperature, away from oxidizing agents. Waste must be segregated and treated by licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, purity) of this compound?

  • Answer: Discrepancies in boiling points (e.g., 232.1°C vs. 98–100°C at 25 mmHg ) arise from measurement conditions. Use differential scanning calorimetry (DSC) for precise melting/boiling point determination. Purity conflicts (>95% vs. 98% ) require cross-validation via GC-MS with internal standards and NMR integration .

Q. What strategies enhance regioselectivity in synthesizing this compound derivatives?

  • Answer: Directed ortho-metalation or halogen dance reactions can improve regioselectivity. For example, using bulky directing groups or low-temperature lithiation (e.g., −78°C) directs bromination to the para position relative to the methyl group . Computational modeling (DFT) aids in predicting reactive sites .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity analysis?

  • Answer:

  • NMR: ¹H NMR shows aromatic protons as a multiplet (δ 7.2–7.5 ppm) and methyl group at δ 2.3 ppm. ¹³C NMR confirms substitution patterns via carbon shifts .
  • GC-MS: Monitors purity (>95%) and detects halogenated byproducts (e.g., di-brominated isomers) .
  • Elemental Analysis: Validates C/H/Br/Cl ratios to confirm molecular formula .

Q. How can this compound be utilized in synthesizing complex organic molecules?

  • Answer: It serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures. For example, coupling with boronic acids yields substituted benzophenones, intermediates in drug discovery . Nitration or sulfonation of the aromatic ring expands functionality for agrochemicals or dyes .

Q. Methodological Considerations Table

ParameterTechnique/ApproachReferences
Purity AnalysisGC-MS with DB-5 column (30 m × 0.25 mm); He carrier gas (1.2 mL/min)
RegioselectivityDirected ortho-metalation using LDA at −78°C
Safety ProtocolsPPE (nitrile gloves, goggles); waste segregation per EPA guidelines
Boiling Point AnalysisDifferential scanning calorimetry (DSC) at 760 mmHg

Properties

IUPAC Name

1-bromo-2-chloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTULEXOSNNGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216468
Record name 4-Bromo-3-chlorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-51-6
Record name 4-Bromo-3-chlorotoluene
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Record name 6627-51-6
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Record name 4-Bromo-3-chlorotoluene
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Record name 1-bromo-2-chloro-4-methyl-benzene
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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